N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride
Overview
Description
N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride is a ligand used to promote N-alkenylation and N-alkylation reactions of amides . It is a N,N′-dimethylated derivative of enantiopure 1,2-diaminocyclohexane .
Synthesis Analysis
This compound can be formed during the hydrolysis of (R3a, R7a)-1,3- (dimethyl)-2-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1 H -1,3,2-benzodiazaphosphole 2-oxide using HCl-methanol .Molecular Structure Analysis
The molecular formula of this compound is C8H18N2 . The InChI code is 1S/C8H18N2.ClH/c1-9-7-5-3-4-6-8 (7)10-2;/h7-10H,3-6H2,1-2H3;1H .Chemical Reactions Analysis
This compound can be used as a ligand in the synthesis of various products via copper catalyzed C-N coupling reactions . For example, it can be used in the synthesis of vinylsulfoximines obtained from NH sulfoximes and vinyl bromides .Physical and Chemical Properties Analysis
The compound is a white to off-white powder or crystals . It has a molecular weight of 178.7 . The compound has a boiling point of 83 °C/13 mmHg and a flash point of 60 °C . It has a density of 0.91 and a refractive index of 1.47 .Scientific Research Applications
Synthesis and Enantiomeric Purity
A study by Shen et al. (2013) introduces a novel pathway for producing an optically pure isomer of trans-N1,N2-dimethylcyclohexane-1,2-diamine. This synthesis involves simple steps starting from cyclohexene oxide and leads to enantiomers obtained via kinetic resolution, showcasing the compound's potential in producing enantiomerically pure substances for further chemical applications (Shen, Ye, Hou, & Wang, 2013).
Catalytic Applications
In the field of catalysis, Saito and Fu (2007) describe the use of 1,2-diamine as an effective ligand for metal-catalyzed cross-couplings of unactivated alkyl electrophiles at room temperature. This research demonstrates the compound's utility in facilitating challenging chemical reactions, particularly alkyl−alkyl Suzuki reactions of unactivated secondary alkyl halides, at lower temperatures than previously achievable (Saito & Fu, 2007).
Ligand Synthesis and Metal Complexation
Research by Guillemot, Neuburger, and Pfaltz (2007) explores the synthesis of chiral N(4) ligands containing N1,N2-dimethylcyclohexane-1,2-diamine. These ligands have been studied for their potential in catalyzing enantioselective epoxidation when complexed with iron and manganese, highlighting the role of such diamines in developing novel catalytic systems (Guillemot, Neuburger, & Pfaltz, 2007).
Mechanism of Action
Mode of Action
It is known to be used as a ligand in the synthesis of various products via copper-catalyzed C-N coupling reactions . This suggests that it may interact with its targets through a mechanism involving copper catalysis .
Biochemical Pathways
Given its role as a ligand in copper-catalyzed c-n coupling reactions , it may be involved in pathways related to nitrogen metabolism or copper homeostasis.
Result of Action
Given its role as a ligand in copper-catalyzed C-N coupling reactions , it may influence the formation of certain compounds at the molecular level.
Action Environment
It is known that the compound should be stored under an inert atmosphere at 2–8 °c , suggesting that temperature and exposure to oxygen may affect its stability.
Safety and Hazards
N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride is harmful by inhalation, in contact with skin, and if swallowed . It causes severe skin burns and eye damage . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection and rinsing cautiously with water for several minutes if it gets in the eyes .
Future Directions
Properties
IUPAC Name |
1-N,2-N-dimethylcyclohexane-1,2-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.ClH/c1-9-7-5-3-4-6-8(7)10-2;/h7-10H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPODRSSEXQIOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351479-10-1 | |
Record name | 1,2-Cyclohexanediamine, N1,N2-dimethyl-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1351479-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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